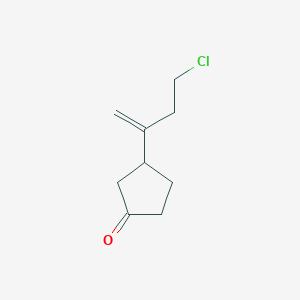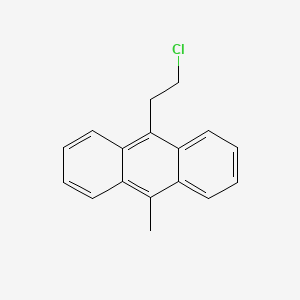
9-(2-Chloroethyl)-10-methylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Chloroethyl)-10-methylanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings in a linear arrangement This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the anthracene core
準備方法
The synthesis of 9-(2-Chloroethyl)-10-methylanthracene typically involves the alkylation of 10-methylanthracene with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
9-(2-Chloroethyl)-10-methylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
科学的研究の応用
9-(2-Chloroethyl)-10-methylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices.
作用機序
The mechanism of action of 9-(2-Chloroethyl)-10-methylanthracene involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pathways involved may include the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
類似化合物との比較
9-(2-Chloroethyl)-10-methylanthracene can be compared with other similar compounds such as:
10-Methylanthracene: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
9-(2-Bromoethyl)-10-methylanthracene: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can influence its reactivity and applications.
9-(2-Chloroethyl)anthracene: Lacks the methyl group, which can affect its chemical properties and reactivity.
特性
CAS番号 |
89889-43-0 |
|---|---|
分子式 |
C17H15Cl |
分子量 |
254.8 g/mol |
IUPAC名 |
9-(2-chloroethyl)-10-methylanthracene |
InChI |
InChI=1S/C17H15Cl/c1-12-13-6-2-4-8-15(13)17(10-11-18)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3 |
InChIキー |
DFWVFOVIQIYUQK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


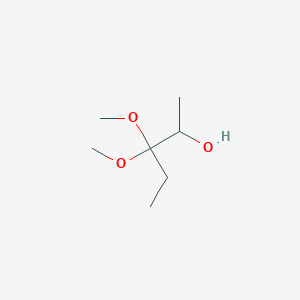

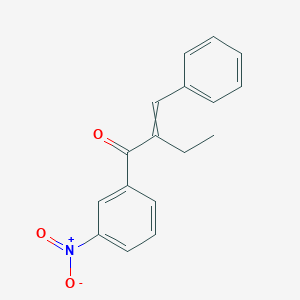
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
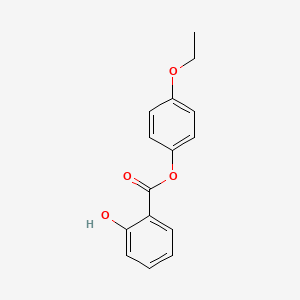
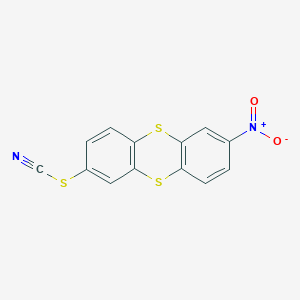
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)

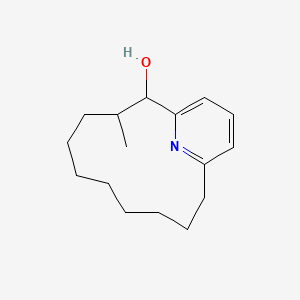
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

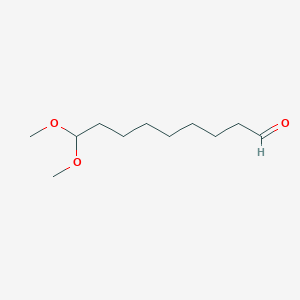
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
